molecular formula C12H14N2S B12114524 2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- CAS No. 893724-09-9

2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-

Cat. No.: B12114524
CAS No.: 893724-09-9
M. Wt: 218.32 g/mol
InChI Key: OQQGDGYUYOOZKO-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- is a heterocyclic compound featuring a thiazole ring substituted with an amino group and a 4-ethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- typically involves the reaction of 2-aminothiazole with 4-ethylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the thiazole ring.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolamine, 4-methyl-: Similar structure but with a methyl group instead of an ethylphenylmethyl group.

    5-Methyl-2-thiazolamine: Features a methyl group at the 5-position instead of an ethylphenylmethyl group.

    2-Amino-5-methylthiazole: Another thiazole derivative with a methyl group at the 5-position.

Uniqueness

2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- is unique due to the presence of the 4-ethylphenylmethyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

893724-09-9

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-2-9-3-5-10(6-4-9)7-11-8-14-12(13)15-11/h3-6,8H,2,7H2,1H3,(H2,13,14)

InChI Key

OQQGDGYUYOOZKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)N

Origin of Product

United States

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